Chemoselective Functionalization: Orthogonal Halogen Reactivity of 5-Br vs. 2-Cl Substituents
The compound contains a C5-Br bond, which is more reactive in palladium-catalyzed cross-couplings than the C2-Cl bond. This allows for sequential, chemoselective derivatization. In contrast, a symmetric analog like 5-bromo-2,4-dichloropyrimidine presents a more challenging selectivity problem . The differential reactivity is well-documented for the parent 5-bromo-2-chloropyrimidine core, where cross-coupling proceeds selectively at the brominated position, leaving the chlorine for subsequent functionalization .
| Evidence Dimension | Chemoselectivity in Pd-catalyzed Cross-coupling |
|---|---|
| Target Compound Data | Stepwise, controlled derivatization (C5-Br > C2-Cl) |
| Comparator Or Baseline | 5-Bromo-2,4-dichloropyrimidine (C5-Br reactivity vs. two C-Cl bonds) |
| Quantified Difference | Significant improvement in synthetic efficiency and product purity due to predictable orthogonality; no isolated yield data available. |
| Conditions | Pd-catalyzed cross-coupling with R3In or other organometallic reagents |
Why This Matters
This orthogonality streamlines multi-step synthesis of complex molecules, reducing the need for protecting group chemistry and improving overall yield for procurement cost-effectiveness.
